

# Methyl 5-cyano-2-hydroxybenzoate CAS 84437-12-7

**Author:** BenchChem Technical Support Team. **Date:** January 2026

## Compound of Interest

Compound Name:	Methyl 5-cyano-2-hydroxybenzoate
Cat. No.:	B1313201

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An In-Depth Technical Guide to **Methyl 5-cyano-2-hydroxybenzoate** CAS Number: 84437-12-7

## Foreword for the Modern Researcher

In the landscape of contemporary drug discovery and advanced material synthesis, the strategic value of a chemical intermediate is defined by its functional versatility and synthetic accessibility. **Methyl 5-cyano-2-hydroxybenzoate** is a compound that epitomizes these characteristics. It presents a trifunctional aromatic scaffold, integrating a phenolic hydroxyl, a methyl ester, and a nitrile group. This unique combination offers orthogonal reactivity, positioning it as a highly valuable building block for the synthesis of complex molecular architectures, from novel pharmaceutical agents to specialized organic materials. This guide moves beyond a simple recitation of data, offering instead a field-proven perspective on its synthesis, characterization, and strategic application. The protocols and analyses presented herein are designed to be self-validating, providing researchers with the causal insights needed to adapt and innovate.

## Molecular Profile and Physicochemical Properties

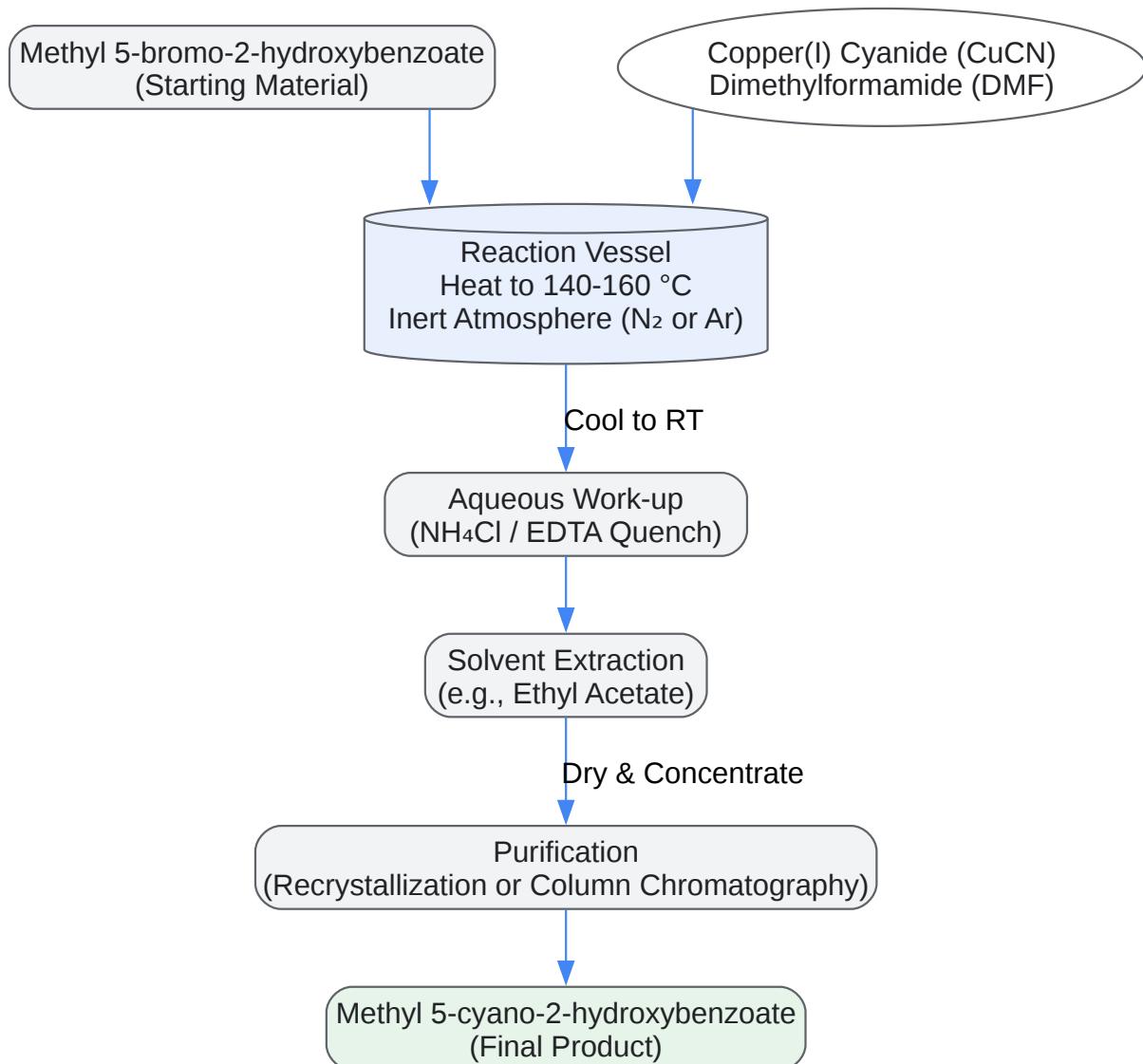
**Methyl 5-cyano-2-hydroxybenzoate** is a derivative of salicylic acid, a core structure in numerous therapeutic agents. The introduction of a cyano group at the C-5 position significantly alters the electronic properties of the aromatic ring, enhancing its utility as a precursor for diverse chemical transformations.

Property	Value	Source(s)
CAS Number	84437-12-7	<a href="#">[1]</a> <a href="#">[2]</a> <a href="#">[3]</a>
Molecular Formula	C <sub>9</sub> H <sub>7</sub> NO <sub>3</sub>	<a href="#">[1]</a> <a href="#">[3]</a> <a href="#">[4]</a>
Molecular Weight	177.16 g/mol	<a href="#">[3]</a>
IUPAC Name	methyl 5-cyano-2-hydroxybenzoate	-
Synonyms	5-cyanosalicylic acid methyl ester, Methyl 5-cyano-2-hydroxy-benzate	<a href="#">[3]</a>
Density	1.328 g/cm <sup>3</sup>	
Boiling Point	306.7 °C at 760 mmHg	
Melting Point	Not consistently reported in literature.	
Flash Point	139.3 °C	

## Recommended Synthesis Protocol: The Rosenmund–von Braun Reaction

The most direct and reliable route for the preparation of **Methyl 5-cyano-2-hydroxybenzoate** is the cyanation of an aryl halide precursor, specifically Methyl 5-bromo-2-hydroxybenzoate. This transformation, a variant of the Rosenmund–von Braun reaction, utilizes copper(I) cyanide to displace the bromide, offering good yields for this class of substrate.[\[5\]](#)[\[6\]](#) The choice of a polar, aprotic solvent like DMF is critical; it must effectively solubilize the reactants and withstand the high temperatures required for the reaction to proceed to completion.[\[7\]](#)

## Synthesis Workflow Diagram

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Caption: Workflow for the synthesis of **Methyl 5-cyano-2-hydroxybenzoate**.

## Detailed Step-by-Step Methodology

Materials:

- Methyl 5-bromo-2-hydroxybenzoate (1.0 eq)
- Copper(I) cyanide (CuCN) (1.2 - 1.5 eq)
- Anhydrous Dimethylformamide (DMF)
- Ethyl acetate (EtOAc)
- Saturated aqueous ammonium chloride (NH<sub>4</sub>Cl) solution
- Saturated aqueous sodium chloride (brine) solution
- Anhydrous magnesium sulfate (MgSO<sub>4</sub>) or sodium sulfate (Na<sub>2</sub>SO<sub>4</sub>)
- Three-neck round-bottom flask, condenser, magnetic stirrer, heating mantle, and nitrogen/argon source.

#### Procedure:

- **Vessel Preparation:** Assemble a dry three-neck flask equipped with a reflux condenser, a magnetic stir bar, and a nitrogen/argon inlet. Ensure the system is under an inert atmosphere.
- **Charging Reactants:** To the flask, add Methyl 5-bromo-2-hydroxybenzoate (1.0 eq) and copper(I) cyanide (1.2-1.5 eq).
- **Solvent Addition:** Add anhydrous DMF (approx. 5-10 mL per gram of starting bromide). The volume should be sufficient to create a stirrable slurry.
- **Reaction:** Heat the mixture with vigorous stirring to 140-160 °C. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) by observing the disappearance of the starting material. The reaction typically requires 12-24 hours.
- **Quenching:** Once the reaction is complete, cool the mixture to room temperature. Cautiously pour the dark reaction mixture into a stirred aqueous solution of ammonium chloride or an EDTA solution. This step is crucial for complexing the copper salts, facilitating their removal from the organic product.

- Extraction: Transfer the quenched mixture to a separatory funnel and extract the product with ethyl acetate (3x volumes).
- Washing: Combine the organic layers and wash sequentially with water and then brine to remove residual DMF and inorganic salts.
- Drying and Concentration: Dry the organic layer over anhydrous  $\text{MgSO}_4$  or  $\text{Na}_2\text{SO}_4$ , filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
- Purification: The resulting crude solid can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or toluene) or by flash column chromatography on silica gel to yield the pure **Methyl 5-cyano-2-hydroxybenzoate**.

## Structural Characterization: Expected Spectroscopic Data

Accurate characterization is paramount for verifying the identity and purity of the synthesized compound. The following data are predicted based on the known effects of the substituent groups on a salicylate scaffold.[\[8\]](#)[\[9\]](#)[\[10\]](#)

Technique	Functional Group	Expected Observation
<sup>1</sup> H NMR	-OH (Phenolic)	Broad singlet, $\delta \approx 10\text{-}11$ ppm (H-bonds with carbonyl)
Ar-H (H-6)		Doublet, $\delta \approx 8.2$ ppm (ortho to -COOCH <sub>3</sub> , meta to -CN)
Ar-H (H-4)		Doublet of doublets, $\delta \approx 7.8$ ppm (ortho to -CN, meta to -OH)
Ar-H (H-3)		Doublet, $\delta \approx 7.1$ ppm (ortho to -OH)
-COOCH <sub>3</sub>		Singlet, $\delta \approx 3.9$ ppm
<sup>13</sup> C NMR	-C=O (Ester)	$\delta \approx 168\text{-}170$ ppm
C-OH (C-2)		$\delta \approx 160\text{-}162$ ppm
Ar-C (C-1, C-3, C-4, C-6)		$\delta \approx 118\text{-}140$ ppm (4 distinct signals)
C-CN (C-5)		$\delta \approx 108\text{-}110$ ppm (shielded, ipso-carbon to nitrile)
-C≡N (Nitrile)		$\delta \approx 117\text{-}119$ ppm
-COOCH <sub>3</sub>		$\delta \approx 52\text{-}53$ ppm
IR (cm <sup>-1</sup> )	O-H Stretch (Phenolic)	Broad peak, 3100-3400 cm <sup>-1</sup>
C-H Stretch (Aromatic/Alkyl)		$\sim 3000\text{-}3100$ cm <sup>-1</sup> , $\sim 2950$ cm <sup>-1</sup>
C≡N Stretch (Nitrile)		Strong, sharp peak, 2225-2235 cm <sup>-1</sup>
C=O Stretch (Ester)		Strong, sharp peak, 1680-1700 cm <sup>-1</sup> (lowered by H-bonding)
C=C Stretch (Aromatic)		$\sim 1600$ , $\sim 1450$ cm <sup>-1</sup>
C-O Stretch (Ester/Phenol)		1200-1300 cm <sup>-1</sup>

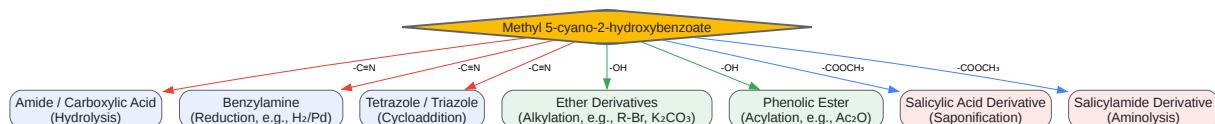
Mass Spec (ESI+)	[M+H] <sup>+</sup>	m/z = 178.05
[M+Na] <sup>+</sup>		m/z = 200.03

**Expert Rationale:** The nitrile group is strongly electron-withdrawing and will exert a significant influence on the NMR spectra compared to unsubstituted methyl salicylate. Aromatic protons ortho and para to the cyano group (H-4 and H-6) will be deshielded and shifted downfield. The most diagnostically significant signal in the IR spectrum is the sharp nitrile stretch around 2230  $\text{cm}^{-1}$ , providing unambiguous evidence of a successful cyanation reaction.

## Applications in Research & Development

The true value of **Methyl 5-cyano-2-hydroxybenzoate** lies in the orthogonal reactivity of its three functional groups. This allows for selective, stepwise modifications, making it a powerful platform for building molecular diversity in drug discovery campaigns.

## Strategic Functional Group Transformations



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Caption: Potential synthetic pathways from **Methyl 5-cyano-2-hydroxybenzoate**.

- Nitrile Group:** The cyano group is a versatile functional handle. It can be hydrolyzed under acidic or basic conditions to form the corresponding carboxylic acid or amide, respectively. It can also be reduced to a primary amine (e.g., using H<sub>2</sub>/catalyst or LiAlH<sub>4</sub>), providing a key linkage point for further derivatization. Furthermore, it can participate in cycloaddition reactions to form various heterocycles like tetrazoles.

- Phenolic Hydroxyl: The acidic proton of the hydroxyl group can be easily removed, allowing for O-alkylation (Williamson ether synthesis) or O-acylation to generate a wide array of ethers and esters, which can modulate the molecule's pharmacokinetic properties.
- Methyl Ester: The ester can be saponified to the carboxylic acid, which can then be coupled with amines to form amides (a common linkage in pharmaceuticals) or subjected to reduction to yield a hydroxymethyl group. Direct aminolysis can also be used to form amides.

## Safety and Handling

As a fine chemical intermediate, **Methyl 5-cyano-2-hydroxybenzoate** requires careful handling in a laboratory setting.

- Hazard Identification: May cause respiratory irritation, skin irritation, and serious eye irritation.[\[2\]](#)
- Personal Protective Equipment (PPE): Wear standard PPE, including a lab coat, safety glasses with side shields, and nitrile gloves.
- Handling: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust. Avoid generating dust during transfer.
- Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place away from incompatible materials such as strong oxidizing agents and strong bases.
- Disposal: Dispose of waste material in accordance with local, state, and federal regulations.

## Conclusion

**Methyl 5-cyano-2-hydroxybenzoate** is more than a catalog chemical; it is a strategic platform for synthetic innovation. Its robust and scalable synthesis via the Rosenmund–von Braun reaction makes it readily accessible. The compound's three distinct functional groups offer a playground for medicinal chemists and material scientists to explore diverse chemical space. Understanding its properties, synthesis, and reactivity, as outlined in this guide, empowers researchers to fully leverage its potential in their development programs.

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- To cite this document: BenchChem. [Methyl 5-cyano-2-hydroxybenzoate CAS 84437-12-7]. BenchChem, [2026]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1313201#methyl-5-cyano-2-hydroxybenzoate-cas-84437-12-7>

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